molecular formula C12H11ClN2O3 B15389255 2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acid

2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acid

Cat. No.: B15389255
M. Wt: 266.68 g/mol
InChI Key: SSEUQQCKSMMCCS-UHFFFAOYSA-N
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Description

2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acid is a pyridinecarboxylic acid derivative featuring:

  • A chlorine atom at position 2 of the pyridine ring.
  • A [[2-(2-furanyl)ethyl]amino] substituent at position 6, comprising a furan ring linked via an ethylamine group.
  • A carboxylic acid moiety at position 2.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

2-chloro-6-[2-(furan-2-yl)ethylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H11ClN2O3/c13-10-6-8(12(16)17)7-11(15-10)14-4-3-9-2-1-5-18-9/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17)

InChI Key

SSEUQQCKSMMCCS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNC2=NC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Biological Activity

2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and pharmacokinetic profiles, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acid is C12H12ClN3O3C_{12}H_{12}ClN_{3}O_{3}, with a molecular weight of approximately 283.69 g/mol. The structure features a pyridine ring substituted with a chloro group and an ethylamino side chain linked to a furan moiety.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antibacterial properties. In a study evaluating various compounds, 2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acid demonstrated activity against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound's effectiveness was comparable to standard antibiotics like ampicillin and rifampicin .

CompoundActivityReference
2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acidActive against S. aureus
AmpicillinStandard antibiotic
RifampicinStandard antibiotic

Anticancer Activity

The compound's anticancer potential has been assessed through various in vitro studies. It showed cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency. For instance, in a study involving several derivatives, some exhibited submicromolar activity against breast cancer cells, suggesting that structural modifications can enhance efficacy .

Cell LineIC50 (µM)Remarks
MCF-7 (Breast Cancer)<1High potency observed
HeLa (Cervical Cancer)1-5Moderate potency observed

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of 2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acid has been evaluated for its absorption, distribution, metabolism, excretion, and toxicity (ADMET). The compound exhibited favorable lipophilicity and solubility characteristics, which are critical for bioavailability. Additionally, preliminary studies suggest low toxicity levels in mammalian cell lines .

ADMET Summary Table

PropertyValueRemarks
LipophilicityModerateFavorable for absorption
SolubilityHighSuitable for formulation
ToxicityLowSafe in preliminary studies

Case Studies

  • Antimicrobial Efficacy : A series of experiments demonstrated the compound's ability to inhibit the growth of resistant bacterial strains, particularly MRSA. This highlights its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that structural modifications could significantly enhance the anticancer activity of derivatives based on this compound. This suggests avenues for further research into more potent analogs .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties based on the provided evidence:

Compound Name Substituents Key Features logP (if reported) Applications/Notes Evidence ID
Target Compound : 2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acid 2-Cl, 6-[[2-(2-furanyl)ethyl]amino] Furan moiety enhances aromatic interactions; ethylamino linker may improve solubility. Not reported Potential use in drug discovery (speculative). N/A
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-methyl (pyrimidine core) Pyrimidine core vs. pyridine; methyl group increases lipophilicity. Not reported Industrial synthesis intermediate.
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid 4-NH₂, 3-Cl, 6-(polyhalogenated phenyl), 5-F High halogen content enhances herbicidal activity. Not reported Herbicide for broadleaf weed control.
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid 2-Cl, 6-(CF₃CH₂O) Trifluoroethoxy group increases logP (3.102), indicating high lipophilicity. 3.102 Agrochemical or pharmaceutical intermediate.
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid 2-Cl, 6-(pyridinyl-S-) Sulfur atom enables hydrogen bonding; pyridine-sulfur linkage may enhance metal coordination. Not reported Catalyst or ligand in coordination chemistry.

Functional Group Impact on Bioactivity and Stability

  • Furan vs. In contrast, the trifluoroethoxy group in ’s compound increases lipophilicity (logP = 3.102), favoring membrane permeability but possibly reducing aqueous solubility.
  • Aminoethyl Linker: The ethylamino group in the target compound introduces flexibility and hydrogen-bonding capacity, which are absent in rigid substituents like the trifluoroethoxy or pyridinylsulfanyl groups .
  • Halogenation Patterns : The herbicidal activity of ’s compound is attributed to its polyhalogenated phenyl substituent, which improves environmental stability and target specificity. The target compound’s single chlorine atom may reduce persistence but maintain moderate reactivity.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-[[2-(2-furanyl)ethyl]amino]-4-pyridinecarboxylic acid?

The synthesis typically involves modular steps:

  • Chlorination : Introduce chlorine at the 2-position of a pyridine precursor (e.g., 6-amino-4-pyridinecarboxylic acid) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in inert solvents like dichloromethane.
  • Amination : React the chlorinated intermediate with 2-(2-furanyl)ethylamine. This may require coupling reagents (e.g., EDCI/HOBt) or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR (e.g., ¹H/¹³C, COSY for furan coupling) .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyridine ring protons at δ 8.0–9.0 ppm).
    • HRMS : Confirm molecular weight (C₁₂H₁₂ClN₂O₃; theoretical MW: 282.04 g/mol).
  • X-ray crystallography : Resolve 3D conformation, particularly the orientation of the furanethylamino group relative to the pyridine ring .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., PC-3 prostate cancer, MCF-7 breast cancer) using MTT assays. Include positive controls (e.g., cisplatin) and assess IC₅₀ values.
  • Enzyme inhibition : Test inhibition of kinases or carboxylase enzymes (e.g., using fluorescence-based assays) due to the pyridinecarboxylic acid moiety’s metal-binding potential.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of the furanethylamino substituent?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine.
  • Catalysis : Explore Pd-mediated Buchwald-Hartwig amination for sterically hindered amines.
  • Protection/deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions during amination .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate compound stability : Perform LC-MS post-assay to check for degradation (e.g., hydrolysis of the furan ring under acidic conditions).
  • Orthogonal assays : Compare results from MTT, apoptosis (Annexin V), and clonogenic assays to confirm bioactivity .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Model interactions between the pyridinecarboxylic acid group and ATP-binding pockets (e.g., EGFR kinase).
  • QSAR : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from analogs (e.g., chloro vs. methyl substituents) .

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